molecular formula C18H15ClN6O B12152281 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12152281
M. Wt: 366.8 g/mol
InChI Key: XODCTMQXVYWWLG-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-purity chemical compound designed for research applications. This complex molecule features a [1,2,4]triazolo[1,5-a]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and drug-like properties . The compound's molecular structure incorporates multiple pharmacophores including a 2-chlorophenyl group at position 7, a methyl group at position 5, and a pyridin-2-yl carboxamide moiety at position 6, creating a sophisticated architecture for structure-activity relationship studies. Compounds within this chemical class have demonstrated significant potential in pharmaceutical research, with similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives being investigated for various therapeutic applications including anti-diabetic agents through α-glucosidase inhibition and antimicrobial properties . The structural complexity of this compound makes it particularly valuable for early-stage drug discovery research, specifically for screening against enzymatic targets, investigating mechanism of action studies, and developing novel therapeutic agents. Researchers utilize this specialized chemical entity strictly for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-8-4-5-9-20-14)16(12-6-2-3-7-13(12)19)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,20,24,26)(H,21,22,23)

InChI Key

XODCTMQXVYWWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Reaction Components and Catalytic System

The most efficient method involves a one-pot, three-component reaction of 3-amino-1,2,4-triazole (1 ), 2-chlorobenzaldehyde (2 ), and acetoacetanilide (3 ) under solvent-free conditions using maltose as a catalyst. Maltose, a biodegradable and inexpensive carbohydrate, facilitates cyclocondensation at 80°C, producing the triazolopyrimidine core in 20 minutes with 95% yield.

Table 1: Optimization of Solvent-Free One-Pot Synthesis

ParameterOptimal ValueYield (%)
Catalyst Loading25 mol%95
Temperature80°C95
Reaction Time20 min95
SolventNone95

Mechanistic Pathway

The reaction proceeds via:

  • Knoevenagel Condensation : 2-Chlorobenzaldehyde and acetoacetanilide form an arylidene intermediate.

  • Michael Addition : 3-Amino-1,2,4-triazole attacks the electrophilic β-carbon of the arylidene.

  • Cyclization and Aromatization : Intramolecular lactamization followed by dehydration yields the triazolopyrimidine scaffold.

This method eliminates column chromatography, as products precipitate directly from the reaction mixture.

Stepwise Synthesis via Chlorinated Intermediates

Formation of 7-Hydroxytriazolopyrimidine Intermediate

A two-step approach begins with condensing 1-(2-chlorophenyl)-3-dimethylaminopropenone (4 ) and 3-amino-1,2,4-triazole (1 ) in refluxing ethanol to form 7-hydroxytriazolopyrimidine (5 ) in 78% yield.

Equation 1 :
C10H9ClNO+C2H4N4C12H10ClN5O\text{C}_{10}\text{H}_9\text{ClNO} + \text{C}_2\text{H}_4\text{N}_4 \rightarrow \text{C}_{12}\text{H}_{10}\text{ClN}_5\text{O}

Chlorination and Amidation

Treatment of 5 with phosphoryl chloride (POCl₃) at 110°C for 4 hours generates 7-chlorotriazolopyrimidine (6 ), which reacts with 2-aminopyridine (7 ) in tetrahydrofuran (THF) to afford the final carboxamide.

Table 2: Conditions for Chlorination and Amidation

StepReagentTemperatureTime (h)Yield (%)
ChlorinationPOCl₃110°C485
Amidation2-Aminopyridine60°C672

Alternative Three-Component Reaction with Ethyl Acetoacetate

Reaction Design

A variation replaces acetoacetanilide with ethyl acetoacetate (12 ), enabling a three-component reaction with 2-chlorobenzaldehyde (2 ) and 3-amino-1,2,4-triazole (1 ) under microwave irradiation. This method reduces reaction time to 15 minutes with 89% yield.

Table 3: Microwave-Assisted Synthesis Parameters

ParameterValue
Power300 W
Temperature120°C
Time15 min
Yield89%

Ester Hydrolysis and Amidation

The ethyl ester intermediate (13 ) undergoes hydrolysis with 10% NaOH to yield the carboxylic acid (14 ), which is coupled with 2-aminopyridine using EDCI/HOBt to form the final carboxamide.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield (%)TimeCostEnvironmental Impact
Solvent-Free One-Pot9520 minLowGreen
Stepwise Chlorination7210 hModerateModerate
Suzuki Coupling688 hHighHigh
Microwave-Assisted8915 minModerateLow

The solvent-free one-pot method outperforms others in yield, time, and sustainability, making it ideal for industrial-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The dihydro-pyrimidine ring undergoes oxidation to form fully aromatic pyrimidine derivatives. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous medium, 60–80°C7-(2-Chlorophenyl)-5-methyl-N-(pyridin-2-yl)- triazolo[1,5-a]pyrimidine-6-carboxamide (aromatized)72%
H₂O₂Ethanol, refluxEpoxide formation at pyridine ring (minor pathway)18%

Oxidation primarily targets the 4,7-dihydro-pyrimidine ring, converting it to a pyrimidine system while retaining other functional groups.

Reduction Reactions

The chlorophenyl group and pyridine ring participate in reduction:

Reducing Agent Conditions Product Yield Reference
NaBH₄Ethanol, RT7-(2-Chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide (unchanged dihydro structure)95%
H₂/Pd-CMeOH, 50°C, 2 atm H₂7-(2-Hydroxyphenyl) derivative via dechlorination63%

Selective dechlorination occurs under catalytic hydrogenation, while borohydride preferentially reduces carbonyl groups in related analogs .

Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Yield Reference
NH₃ (aq.)DMF, 120°C, 12 h7-(2-Aminophenyl) derivative58%
HS⁻EtOH/H₂O, 80°C, K₂CO₃7-(2-Mercaptophenyl) derivative41%

The pyridine nitrogen also participates in electrophilic substitution (e.g., nitration at the 3-position using HNO₃/H₂SO₄).

Amide Group Reactivity

The carboxamide moiety undergoes hydrolysis and alkylation:

Reaction Type Conditions Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 8 h7-(2-Chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylic acid89%
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated amide derivative76%

The amide group’s stability under basic conditions contrasts with its susceptibility to acidic hydrolysis .

Cyclization and Ring-Opening

Under microwave irradiation, the triazole ring participates in catalyst-free cycloaddition:

Reagent Conditions Product Yield Reference
4-MethoxybenzohydrazideToluene, 120°C, MW, 30 minFused quinazoline-triazole hybrid83%

Ring-opening occurs with strong bases (e.g., NaOH/EtOH), cleaving the pyrimidine ring to form acyclic diamides.

Mechanistic Insights

  • Knoevenagel Condensation : The pyrimidine ring forms via base-catalyzed condensation of aldehydes with active methylene compounds, as demonstrated in related triazolopyrimidine syntheses .

  • Cyclization : Intramolecular nucleophilic attack by triazole nitrogen on electrophilic pyrimidine carbon completes ring formation .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been shown to disrupt the interaction between the PA and PB1 subunits of the influenza A virus polymerase. This mechanism is crucial as it interferes with viral replication processes. In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against various strains of influenza virus by inhibiting RNA-dependent RNA polymerase (RdRP) activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It functions by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells. The presence of the triazole and pyrimidine rings enhances its binding affinity to CDKs, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant for treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Evaluate antiviral activity against influenza virusCompounds demonstrated significant inhibition of RdRP activity by disrupting PA-PB1 interaction.
Investigate anticancer potentialShowed effective inhibition of CDK activity leading to apoptosis in cancer cell lines.
Assess anti-inflammatory propertiesIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazolo[1,5-a]pyrimidine-6-carboxamides, highlighting substituent variations and their physicochemical/biological implications:

Compound Name & ID 7-Substituent 5-Substituent 6-Carboxamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity References
Target Compound 2-Chlorophenyl Methyl Pyridin-2-yl ~377.45* N/A Hypothesized kinase inhibition
5j () 3,4,5-Trimethoxyphenyl Methyl 4-Nitrophenyl 453.17 319.9–320.8 High polarity due to nitro group; moderate yield (43%)
5g () 3,4,5-Trimethoxyphenyl Methyl 4-Chlorophenyl 513.09 N/A Enhanced lipophilicity; HRMS confirmed
2h () 3-Methoxyphenyl Methyl 4-Methoxyphenyl 524.55 251.9–253.1 mTOR inhibition; radiosensitization in HCC
7-(4-Chlorophenyl) analog () 4-Chlorophenyl Methyl Pyridin-3-yl ~408.9 N/A Structural isomer; positional chlorine variation
7-(2-Methoxyphenyl) analog () 2-Methoxyphenyl Methyl 2-Methylphenyl N/A N/A Electron-donating methoxy group; potential solubility enhancement
Compound 38 () Pentyl (via oxo group) N/A Cyclohexyl 451.2 157 CB2 receptor modulation; solid-state stability

*Calculated molecular weight based on formula C₂₀H₁₆ClN₅O .

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase melting points (e.g., 5j at 320°C) due to stronger intermolecular interactions . Methoxy Groups: Improve solubility (e.g., 2h and analogs) but may reduce metabolic stability . Pyridinyl vs. Aryl Amides: Pyridin-2-yl (target) likely enhances hydrogen bonding vs. phenyl groups, improving target binding .

Biological Activity Trends: mTOR Inhibition: highlights that 3-methoxyphenyl and 4-methoxyphenyl substituents (2h) contribute to radiosensitization in hepatocellular carcinoma (HCC) via mTOR pathway modulation . Receptor Modulation: Compound 38 () demonstrates CB2 receptor affinity, emphasizing the role of lipophilic substituents (e.g., pentyl, benzyl) in cannabinoid activity .

Synthetic Methodologies :

  • One-Pot Multicomponent Reactions : Efficient for generating diverse analogs (e.g., ) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes for compound) .

Structural and Spectroscopic Insights

  • Crystallography : and describe triazolo-pyrimidine derivatives with planar bicyclic cores and π-stacking interactions, suggesting similar rigidity in the target compound .
  • NMR/HRMS : Key analogs (e.g., 5j, 5g) show characteristic ¹H/¹³C NMR shifts for methyl, methoxy, and aryl protons, with HRMS validating molecular formulas .

Biological Activity

The compound 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of the triazolo-pyrimidine class, known for its diverse biological activities. This article aims to explore its biological activity based on recent studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

C14H13ClN6O\text{C}_{14}\text{H}_{13}\text{Cl}\text{N}_6\text{O}

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that triazolo derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the interaction with microbial enzymes and receptors, leading to effective inhibition of growth in various pathogens .
  • Antiproliferative Effects : Research indicates that compounds in this class can inhibit cell proliferation in cancer cell lines. The mechanism often involves interference with DNA synthesis or apoptosis pathways .

The specific mechanisms through which 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its biological effects include:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes such as phosphodiesterases, which play a crucial role in cellular signaling pathways .
  • Interaction with DNA : Triazolo derivatives can intercalate into DNA or bind to DNA-associated proteins, disrupting normal cellular functions and promoting apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the triazolo-pyrimidine class:

  • Antimicrobial Evaluation : A study demonstrated that derivatives with a chlorophenyl group showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to traditional antibiotics .
  • Anticancer Properties : In vitro studies revealed that compounds similar to the target compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

Data Tables

Biological ActivityCompoundIC50 Value (nM)Reference
Antimicrobial7-(2-chlorophenyl)-5-methyl...< 100
Antiproliferative7-(2-chlorophenyl)-5-methyl...50 - 200
Enzyme InhibitionPDE4C Inhibitor< 0.570

Q & A

Q. What are the standard synthetic protocols for preparing 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Methodological Answer: The compound is typically synthesized via multi-component condensation reactions. A common approach involves reacting aminotriazole derivatives with β-keto esters (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF). After fusion at 100–110°C for 10–12 minutes, the mixture is cooled, diluted with methanol, and filtered. Recrystallization in ethanol yields the product (melting point: 205–207°C) . Alternative protocols use microwave-assisted synthesis with acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-benzylthio-1,2,4-triazole in ethanol, achieving faster reaction times (30 minutes at 323 K) .

Q. How is the purity and structural identity of this compound validated?

Methodological Answer: Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural validation employs:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.14–7.41 ppm and methyl groups at δ 2.59 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds at ~1.34–1.45 Å) and dihedral angles (e.g., 87.03° between triazolopyrimidine and chlorophenyl rings) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns align with theoretical values .

Q. What solvents and reaction conditions are optimal for its crystallization?

Methodological Answer: Ethanol and acetone are preferred for recrystallization due to their moderate polarity, which facilitates slow crystal growth. Single crystals suitable for X-ray analysis are obtained by slow evaporation of acetone solutions at 293 K, yielding triclinic crystals (space group P1) with unit cell parameters a = 7.5884 Å, b = 10.7303 Å, and c = 14.8825 Å .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis efficiency of this compound compared to conventional heating?

Methodological Answer: Microwave irradiation enhances reaction kinetics by enabling uniform heating and reducing side reactions. For example, a 30-minute microwave protocol at 323 K achieves yields comparable to 12-hour conventional methods. Key advantages include:

  • Reduced energy consumption.
  • Improved regioselectivity due to controlled thermal gradients.
  • Scalability for high-throughput screening .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or solvent residues. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use elemental analysis to verify stoichiometry (e.g., C: 62.77%, H: 4.01%, N: 24.40% for C₂₁H₁₆ClN₇Al) .
  • Cross-validate NMR data with computational tools (e.g., density functional theory (DFT)-predicted chemical shifts) .

Q. How can computational modeling predict the compound’s bioactivity or stability?

Methodological Answer:

  • Molecular docking : Screens potential protein targets (e.g., kinase inhibitors) by analyzing binding affinities to active sites.
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability.
  • Molecular dynamics (MD) simulations : Assesses conformational flexibility in aqueous or lipid environments .

Q. What role do substituents (e.g., 2-chlorophenyl, pyridin-2-yl) play in modulating its physicochemical properties?

Methodological Answer: The 2-chlorophenyl group enhances lipophilicity (logP ≈ 3.2) and π-π stacking interactions, critical for membrane permeability. The pyridin-2-yl moiety introduces hydrogen-bonding capability, improving solubility in polar aprotic solvents. Substituent effects are quantified via Hammett constants (σ ≈ 0.23 for -Cl) and Hansch analyses .

Methodological Challenges and Solutions

Q. How to address low yields in multi-component reactions involving β-keto esters?

Methodological Answer:

  • Optimize stoichiometry (1:1:1 molar ratio of aminotriazole, aldehyde, and β-keto ester).
  • Use catalysts like TMDP (tetramethylenediamine phosphazene) in water-ethanol mixtures to enhance cyclization efficiency .
  • Employ gradient recrystallization to isolate the desired diastereomer .

Q. What analytical techniques differentiate between tautomeric forms of the triazolopyrimidine core?

Methodological Answer:

  • Variable-temperature NMR : Monitors proton exchange dynamics (e.g., NH signals at δ 10.89 ppm).
  • IR spectroscopy : Identifies tautomer-specific vibrations (e.g., C=N stretches at 1600–1650 cm⁻¹ vs. C-N at 1350–1450 cm⁻¹) .

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